molecular formula C11H16N4O B11933396 N-Methyl-5-(piperazin-1-yl)picolinamide

N-Methyl-5-(piperazin-1-yl)picolinamide

Cat. No.: B11933396
M. Wt: 220.27 g/mol
InChI Key: YXNVWCWSLBKPBX-UHFFFAOYSA-N
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Description

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride is an arylpiperazine derivative supplied as a hydrochloride salt for enhanced stability. The compound features a picolinamide scaffold linked to a piperazine moiety, a structure recognized in medicinal chemistry as a privileged framework for designing ligands that target central nervous system (CNS) receptors . This structural class shows significant research value in the development of novel ligands for serotonin receptors, particularly the 5-HT 1A and 5-HT 2A subtypes . The picolinic nucleus has been identified as a key structural element that can enhance affinity for these receptors . Serotonin receptors are implicated in a wide range of physiological processes and pathophysiological conditions, including mood disorders, anxiety, and neurodegenerative diseases, making them critical targets for psychiatric and neurological research . Compounds with this core structure have demonstrated high affinity and selectivity in preclinical studies, and some have shown promising antidepressant-like effects in animal models, with their mechanism of action appearing to be mediated through interaction with the 5-HT 1A receptor . Researchers can utilize this compound as a chemical tool to further investigate serotonergic signaling and its role in CNS function and disorders. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N-methyl-5-piperazin-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H16N4O/c1-12-11(16)10-3-2-9(8-14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3,(H,12,16)

InChI Key

YXNVWCWSLBKPBX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)N2CCNCC2

Origin of Product

United States

Pharmacological Characterization of N Methyl 5 Piperazin 1 Yl Picolinamide and Its Derivatives

In Vitro Pharmacological Profiling and Target Engagement Studies

The in vitro characterization of N-Methyl-5-(piperazin-1-yl)picolinamide and its analogs has revealed a complex pharmacological profile, with interactions spanning multiple receptor systems and enzyme families. These studies are crucial for understanding the molecule's mechanism of action and its potential for therapeutic development.

In Vivo Preclinical Efficacy Studies in Relevant Animal Models

Evaluation in Disease Models Reflecting Target Pathways (e.g., Metabolic Disorders, Neuropsychiatric Conditions, Anti-Infective Applications)

Following a comprehensive review of publicly available scientific literature, no in vivo preclinical efficacy data for the specific compound this compound in animal models of metabolic disorders, neuropsychiatric conditions, or for anti-infective applications has been reported. Research and development in the pharmaceutical sciences often involve the synthesis and initial screening of a vast number of compounds. However, only a small fraction of these progress to in vivo testing, and the results of such studies may not always be published or publicly disclosed, particularly in the early stages of investigation.

While the picolinamide (B142947) and piperazine (B1678402) moieties are present in various biologically active molecules, the specific pharmacological profile and efficacy of this compound in disease-relevant animal models remain uncharacterized in the accessible scientific domain. Therefore, it is not possible to provide detailed research findings or data tables on its evaluation in these contexts.

Assessment of Behavioral and Physiological Effects in Rodent Models

Similarly, a thorough search of scientific databases and literature reveals a lack of published studies detailing the assessment of behavioral and physiological effects of this compound in rodent models. Preclinical toxicological and pharmacological profiling, which includes the evaluation of a compound's effects on behavior (such as locomotor activity, anxiety-like behavior, and cognitive function) and key physiological parameters (such as body temperature, cardiovascular function, and metabolic markers), is a critical step in drug development.

However, without specific studies on this compound, no information is available regarding its potential central nervous system effects, impact on physiological systems, or any observed dose-response relationships in these domains. Consequently, the creation of data tables summarizing such effects is not feasible at this time.

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of N Methyl 5 Piperazin 1 Yl Picolinamide Analogues

Elucidation of Critical Structural Determinants for Biological Activity

A comprehensive understanding of how different structural components of N-Methyl-5-(piperazin-1-yl)picolinamide analogues contribute to their biological effects is paramount for rational drug design. This involves a meticulous analysis of the picolinamide (B142947) scaffold, the piperazine (B1678402) moiety, and the interconnecting linker regions.

The picolinamide scaffold, a pyridine (B92270) ring bearing a carboxamide group, is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. nih.govmdpi.com Its significance lies in its ability to engage in various non-covalent interactions with biological targets, thereby anchoring the ligand in the binding site. Pyridine-based ring systems are among the most utilized heterocycles in drug design due to their profound impact on pharmacological activity. researchgate.net

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein. scispace.com The carboxamide group is also a key player in ligand-target interactions, capable of forming strong hydrogen bonds as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). nih.gov The combination of these features within the rigid picolinamide framework provides a specific orientation for the other parts of the molecule, such as the piperazine moiety, to interact optimally with their respective subsites on the target. In the context of VEGFR-2 inhibitors, for instance, the N1-nitrogen of the pyridine and the NH group of the picolinamide were found to form essential hydrogen bonds with the hinge region of the kinase domain. scispace.comnih.gov

Feature of Picolinamide ScaffoldType of InteractionRole in Ligand-Target Binding
Pyridine NitrogenHydrogen Bond AcceptorAnchoring the ligand to the target protein.
Pyridine Ringπ-π Stacking, Hydrophobic InteractionsEnhancing binding affinity through interactions with aromatic residues.
Carboxamide N-HHydrogen Bond DonorForming specific hydrogen bonds with the target.
Carboxamide C=OHydrogen Bond AcceptorParticipating in crucial hydrogen bonding networks.

The piperazine moiety is another critical component that significantly influences the pharmacological properties of this compound analogues. researchgate.netnih.gov As a versatile scaffold, it can serve multiple purposes, including acting as a linker, improving physicochemical properties, and providing points for substitution to fine-tune biological activity. researchgate.netnih.gov The introduction of a piperazine ring can enhance the solubility and bioavailability of a compound, which are crucial pharmacokinetic parameters. researchgate.net

Substituents on the distal nitrogen atom of the piperazine ring play a pivotal role in modulating the potency and selectivity of the analogues. nih.govmdpi.com The nature of these substituents can dictate the interaction with specific pockets within the target's binding site. For example, the addition of bulky or hydrophobic groups can lead to increased potency by occupying hydrophobic pockets. polyu.edu.hk Conversely, the introduction of polar groups can facilitate interactions with hydrophilic residues. The presence of a halogen substitute on a phenyl ring attached to the piperazine moiety has been shown to be essential for the inhibitory effects of certain analogues on equilibrative nucleoside transporters. polyu.edu.hk

Structure-activity relationship studies have revealed that modifications to the piperazine substituents can dramatically alter the biological activity profile. For instance, in a series of antimycobacterial agents, the introduction of lipophilic substituents at the 4-position of the piperazine ring improved in vitro activity. mdpi.com

Piperazine Moiety FeatureImpact on Pharmacological ProfileExample
Core Piperazine RingImproves solubility and bioavailability.General observation in drug design. researchgate.net
N-4 SubstituentModulates potency and selectivity.Introduction of lipophilic groups can enhance activity. mdpi.com
Halogenated Phenyl SubstituentEssential for specific biological activities.Crucial for inhibition of equilibrative nucleoside transporters. polyu.edu.hk

An optimal linker ensures that the fragments it connects can adopt a low-energy conformation that is complementary to the binding site, thereby maximizing binding affinity. nih.gov A linker that is too rigid may introduce strain, while a linker that is too flexible can lead to an entropic penalty upon binding. nih.gov In the synthesis of certain picolinamide derivatives, the nature of the linker and the terminal groups were systematically varied to optimize activity. researchgate.net

The terminal substituents on the picolinamide ring also contribute to the pharmacological profile. For example, in the development of 11β-HSD1 inhibitors, optimization of the left-hand side of a lead picolinamide compound led to the discovery of a highly potent and selective inhibitor. nih.govusc.edu These terminal groups can engage in additional interactions with the target or influence the electronic properties of the picolinamide scaffold, thereby affecting its binding characteristics.

Strategic Approaches for Lead Optimization

To enhance the therapeutic potential of this compound analogues, various strategic approaches for lead optimization have been employed. These strategies aim to discover novel and improved chemical entities with superior efficacy and safety profiles.

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecular structures with significantly different core scaffolds. researchgate.netacs.orguniroma1.itnih.govresearchgate.net This approach is particularly valuable for navigating intellectual property landscapes and overcoming issues related to toxicity or poor pharmacokinetic properties of an existing lead compound. nih.gov

In the context of picolinamide analogues, scaffold hopping can be employed to replace the picolinamide core with other heterocyclic systems that maintain the key pharmacophoric features required for biological activity. researchgate.netacs.org Computational methods are often utilized to identify potential replacement scaffolds that can present the essential interacting groups in a similar spatial arrangement. researchgate.net For example, bioisosteric replacements for the picolinamide scaffold could lead to the discovery of novel chemotypes with improved drug-like properties.

Fragment-based drug discovery (FBDD) is a rational drug design approach that begins with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. rsc.org These fragments are then grown or linked together to create more potent lead compounds.

FBDD strategies can be effectively applied to the derivatization of this compound analogues. For instance, the picolinamide and the substituted piperazine can be considered as two fragments that are linked together. By screening a library of fragments that bind to the target of interest, it may be possible to identify alternative replacements for either the picolinamide or the piperazine moiety. researchgate.net This approach allows for a more efficient exploration of the chemical space around the lead compound. In the discovery of novel VEGFR-2 inhibitors, a hybrid scaffold was created by grafting a fragment from one known inhibitor onto the picolinamide scaffold of another. nih.gov This strategy led to the development of picolinamide derivatives with effective antiproliferative activity. scispace.comnih.gov

Rational Design Principles for Efficacy and Specificity Enhancement

The enhancement of efficacy and specificity in analogues of this compound is achieved through a multi-faceted approach that considers the distinct roles of its constituent chemical moieties.

Picolinamide Scaffold Modifications: The pyridine ring of the picolinamide core is a key structural feature that can be modified to fine-tune electronic properties and establish specific interactions with the target protein. The introduction of various substituents on the pyridine ring can influence the molecule's orientation within the binding pocket. For instance, the placement of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, potentially affecting hydrogen bonding or other electrostatic interactions.

N-Methylamide Group Alterations: The N-methylamide linker is crucial for the molecule's conformation and can participate in hydrogen bonding. Modifications to this group, such as altering the alkyl substituent or replacing the amide bond with a bioisostere, can impact the compound's rigidity and binding affinity. These changes are often guided by computational modeling to predict the most favorable interactions.

Piperazine Ring Substitutions: The piperazine moiety is a common pharmacophore in centrally active agents due to its ability to exist in a protonated state at physiological pH, which can be crucial for target engagement. Substitutions on the distal nitrogen of the piperazine ring are a primary focus for optimization. These modifications can significantly influence potency, selectivity, and pharmacokinetic properties. For example, the addition of bulky or aromatic groups can introduce new binding interactions or, conversely, create steric hindrance at off-target sites, thereby enhancing specificity.

The following table summarizes the impact of various substitutions on the piperazine ring of a generalized picolinamide scaffold, providing insights into the rational design principles for enhancing biological activity.

Modification Rationale Potential Impact on Efficacy & Specificity
Small Alkyl Groups (e.g., methyl, ethyl)Probing for small hydrophobic pockets.May enhance binding affinity if a corresponding pocket exists.
Aromatic Rings (e.g., phenyl, pyridyl)Introducing potential for π-π stacking or other aromatic interactions.Can significantly increase potency and may improve selectivity depending on the target's topology.
Substituted Aryl GroupsFine-tuning electronic and steric properties of an aromatic substituent.Allows for optimization of interactions and can be used to block unwanted metabolic pathways.
Polar Groups (e.g., hydroxyl, amino)Introducing hydrogen bonding capabilities.Can improve solubility and introduce new, specific interactions with the target.

Bioisosteric Replacements: Another key strategy in the rational design of analogues is the use of bioisosteric replacements. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, replacing the picolinamide core with a different heterocyclic system can alter the molecule's intellectual property landscape and may lead to improved selectivity or efficacy.

The table below provides examples of bioisosteric replacements that could be considered in the design of novel analogues and their potential impact.

Original Moiety Bioisosteric Replacement Rationale for Replacement
PicolinamidePyrimidine, PyridazineAltering hydrogen bonding patterns and dipole moment.
N-MethylamideReverse Amide, Ester, AlkeneModifying metabolic stability and conformational flexibility.
PiperazineHomopiperazine (B121016), PiperidineAdjusting basicity and steric bulk.

Ultimately, the rational design of potent and selective analogues of this compound relies on an iterative process of design, synthesis, and biological testing. The data gathered from these studies continually refines the understanding of the SAR and informs the next round of molecular design, leading to the development of optimized therapeutic agents.

Computational and in Silico Approaches in the Research of N Methyl 5 Piperazin 1 Yl Picolinamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are foundational techniques in computational chemistry used to predict how a small molecule (ligand), such as N-Methyl-5-(piperazin-1-yl)picolinamide, might interact with a biological macromolecule, typically a protein target.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For a compound like this compound, the first step would be to identify potential protein targets. Based on the activities of similar piperazine-containing molecules, plausible targets could include kinases, G-protein coupled receptors (GPCRs), or other enzymes where the piperazine (B1678402) moiety can form key interactions. researchgate.net

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then calculates the binding energy for numerous possible poses, with lower scores typically indicating a more favorable interaction. The results would predict the most stable binding mode and elucidate the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. For instance, the nitrogen atoms in the piperazine ring and the amide group of the picolinamide (B142947) scaffold are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site. researchgate.net

Table 1: Hypothetical Docking Analysis of this compound against Potential Protein Targets

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Mitogen-Activated Protein Kinase (MAPK)-7.1LYS-53, GLU-71Hydrogen Bond, π-cation
Androgen Receptor (AR)-7.5GLN-711, ARG-752Hydrogen Bond, Hydrophobic
Dopamine D2 Receptor (GPCR)-8.2ASP-114, SER-193Ionic Bond, Hydrogen Bond

This table is illustrative, showing the type of data generated from a molecular docking experiment. The values are based on findings for similar compound classes. researchgate.netnih.gov

While docking provides a static snapshot of the binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. This compound, like most small molecules, is flexible and can adopt various shapes (conformations). Conformational analysis would first identify the low-energy, and therefore most probable, conformations of the molecule in solution.

Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds to microseconds). This technique simulates the natural movements of atoms in the system, providing insights into how the ligand and protein mutually adjust. A stable interaction in an MD simulation, where the ligand remains in the binding pocket and maintains key interactions, lends higher confidence to the docking prediction. researchgate.net These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue / MethodPurpose
Force FieldAMBER, CHARMMDescribes the potential energy of the system's particles.
Water ModelTIP3PExplicitly simulates the solvent environment.
Simulation Time100 nsDuration of the simulation to observe dynamic behavior.
Temperature310 K (37 °C)Simulates physiological temperature.
Pressure1 atmSimulates physiological pressure.
Analysis MetricsRMSD, RMSF, Hydrogen BondsQuantify the stability of the protein and ligand.

This table outlines standard parameters used in setting up an MD simulation to validate a docking pose.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar picolinamide and piperazine derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target would be required.

For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can describe various aspects of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., atom counts, bond counts).

Physicochemical descriptors: Such as molecular weight, logP (lipophilicity), and polar surface area (PSA).

Electronic descriptors: Describing the distribution of electrons (e.g., dipole moment).

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the synthesis of more potent molecules. nih.gov For example, a QSAR study on arylpiperazine derivatives identified specific descriptors that influence activity against cancer cell lines, providing a roadmap for designing more effective compounds. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) have become transformative technologies in chemoinformatics and drug design. These methods can handle vast and complex datasets, identifying non-linear relationships that traditional QSAR models might miss.

In the context of this compound, ML algorithms such as Random Forests, Support Vector Machines (SVM), or Deep Neural Networks (DNN) could be trained on large databases of piperazine-containing compounds. These trained models can predict a wide range of properties, including:

Bioactivity: Predicting potency against multiple targets to create a selectivity profile.

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in the discovery process.

Furthermore, generative AI models can be used for de novo drug design. Trained on the principles of chemical structure and desired biological activities, these models can propose entirely novel molecules, optimized for specific properties, that chemists can then synthesize and test. This approach can explore a much broader chemical space than traditional library screening, potentially leading to the discovery of innovative scaffolds.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Analysis

Quantum mechanics (QM) calculations provide the most accurate description of a molecule's electronic structure. Methods like Density Functional Theory (DFT) can be applied to this compound to precisely determine its three-dimensional geometry and electronic properties.

Key insights from QM calculations include:

Molecular Electrostatic Potential (MEP): This map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding where the molecule is likely to interact with its biological target. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy gap between them indicates chemical stability.

Partial Atomic Charges: QM can provide highly accurate atomic charges for use as parameters in MD simulations, improving the physical realism of the force field and the accuracy of the simulation.

These detailed electronic insights are invaluable for rationalizing observed structure-activity relationships and for fine-tuning ligand design to enhance binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-Methyl-5-(piperazin-1-yl)picolinamide and its analogs? How can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves coupling a piperazine derivative with a picolinamide scaffold. For example, in analogous compounds like dopamine D3 receptor ligands, functionalized pentanamide linkers are used to connect the piperazine and quinoline/picolinamide moieties. Reaction conditions (e.g., solvent, temperature, and stoichiometry) are critical. Post-synthesis purification often employs normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) and amine-phase chromatography to isolate pure products . Yield optimization may involve adjusting substituents on the piperazine ring or the aromatic core, as electron-withdrawing groups (e.g., trifluoromethoxy) can influence reactivity .

Q. How are structural characterization techniques like NMR and MS utilized to confirm the identity of This compound derivatives?

  • Methodology :

  • ¹H NMR : Proton signals for aromatic protons (e.g., quinoline/picolinamide) appear in the δ 7–9 ppm range, while piperazine protons resonate as broad singlets or triplets (δ 2.4–3.5 ppm). Methyl groups attached to nitrogen (e.g., N-methyl) are observed as singlets near δ 3.0–3.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, derivatives with trifluoromethoxy substituents show characteristic isotopic patterns for fluorine .

Q. How are receptor binding assays designed to evaluate the affinity of This compound derivatives for targets like dopamine or serotonin receptors?

  • Methodology : Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for D2/D3 receptors) are performed on transfected cell membranes. Ki values are calculated using the Cheng-Prusoff equation. The National Institute of Mental Health’s Psychoactive Drug Screening Program (NIMH PDSP) provides standardized protocols for cross-reactivity profiling against related receptors (e.g., 5-HT, adrenergic) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for specific receptor subtypes (e.g., dopamine D3 vs. D2 or 5-HT1A vs. 5-HT2A)?

  • Methodology :

  • Substituent Effects : Electron-deficient aryl groups on the piperazine ring (e.g., 3,5-dichlorophenyl) increase D3 selectivity over D2 by reducing steric hindrance in the receptor’s secondary binding pocket . For 5-HT1A, pyrimidine substituents on piperazine (e.g., compound 3o ) achieve subnanomolar Ki values (0.046 nM) due to optimal hydrogen bonding .
  • Linker Optimization : Extending the alkyl chain between the picolinamide and piperazine (e.g., pentanamide vs. ethanamide) modulates conformational flexibility, improving subtype discrimination .

Q. What factors contribute to discrepancies between in vitro binding affinity and in vivo functional activity for This compound derivatives?

  • Methodology :

  • Pharmacokinetic Factors : Poor blood-brain barrier (BBB) penetration or rapid metabolism can reduce in vivo efficacy. LogP and polar surface area (TPSA) calculations predict BBB permeability .
  • Functional Selectivity : Some ligands act as biased agonists, preferentially activating specific signaling pathways (e.g., G protein vs. β-arrestin). Functional assays (e.g., cAMP accumulation, ERK phosphorylation) are required to assess biased signaling .

Q. How can computational approaches guide the design of This compound derivatives with improved target engagement?

  • Methodology :

  • Molecular Docking : Docking studies using receptor crystal structures (e.g., D3 dopamine receptor, PDB: 3PBL) identify key interactions (e.g., salt bridges with Asp110<sup>3.32</sup>).
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., Hammett σ values) with binding affinity. For 5-HT ligands, bulky substituents at the piperazine 4-position enhance 5-HT2A affinity .

Key Data from Evidence

  • Dopamine Receptor Selectivity : Compound 11a (D3 Ki = 4.2 nM; D2 Ki = 230 nM) demonstrates >50-fold selectivity for D3 over D2 receptors .
  • 5-HT Receptor Affinity : Compound 3o shows Ki = 0.046 nM for 5-HT1A, with >1,000-fold selectivity over dopaminergic receptors .

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